molecular formula C23H21FN4O4S B3396710 N-(1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3,4,5-trimethoxybenzamide CAS No. 1019103-84-4

N-(1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3,4,5-trimethoxybenzamide

Cat. No.: B3396710
CAS No.: 1019103-84-4
M. Wt: 468.5 g/mol
InChI Key: UTSXQTWCGCPCGO-UHFFFAOYSA-N
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Description

This compound features a pyrazole core substituted at the 1-position with a 4-(4-fluorophenyl)thiazol-2-yl group and at the 3-position with a methyl group. The 5-position of the pyrazole is linked to a 3,4,5-trimethoxybenzamide moiety.

Properties

IUPAC Name

N-[2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN4O4S/c1-13-9-20(26-22(29)15-10-18(30-2)21(32-4)19(11-15)31-3)28(27-13)23-25-17(12-33-23)14-5-7-16(24)8-6-14/h5-12H,1-4H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTSXQTWCGCPCGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)C3=NC(=CS3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3,4,5-trimethoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including cytotoxicity, mechanisms of action, and therapeutic potential against various diseases.

Chemical Structure and Properties

The compound has the following molecular formula: C20H16FN5OS, with a molecular weight of 393.44 g/mol. Its structure includes a thiazole ring, a pyrazole moiety, and a trimethoxybenzamide group, which contribute to its biological activities.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Cytotoxicity : In vitro studies demonstrated that derivatives with similar structures showed cytotoxic effects against various cancer cell lines. For example, compounds with thiazole and pyrazole rings exhibited IC50 values in the low micromolar range against breast cancer cells (MDA-MB-231) .
CompoundIC50 (μM)Cell LineMechanism of Action
4d1.21MDA-MB-231VEGFR-2 inhibition, apoptosis
Sorafenib1.18MDA-MB-231VEGFR inhibition

The mechanism by which these compounds exert their anticancer effects often involves:

  • VEGFR Inhibition : Compounds like 4d demonstrated effective inhibition of VEGFR-2 (Vascular Endothelial Growth Factor Receptor), leading to reduced angiogenesis in tumors .
  • Cell Cycle Arrest : Flow cytometry analysis showed that treatment with these compounds resulted in G1 and G2/M phase arrest in cancer cells, indicating a disruption in cell cycle progression .
  • Apoptosis Induction : The pro-apoptotic effects were observed through increased levels of p53 and decreased mitochondrial membrane potential (MMP), suggesting activation of the intrinsic apoptotic pathway .

Study on Thiazole Derivatives

A study focusing on thiazole derivatives similar to this compound found that these compounds could significantly inhibit cancer cell proliferation and induce apoptosis. The results indicated that:

  • Increased Apoptotic Cells : The percentage of early apoptotic cells increased significantly compared to control groups.
  • p53 Activation : The level of p53 was elevated by over ninefold in treated cells, correlating with increased apoptosis .

Scientific Research Applications

Anti-inflammatory Activity

Research indicates that compounds with similar structural motifs exhibit significant anti-inflammatory effects. The thiazole and pyrazole rings in this compound suggest potential inhibition of inflammatory pathways. For example:

  • Mechanism : Modulation of cytokine release and inhibition of inflammatory mediators.
  • Case Study : In vitro assays demonstrated significant inhibition of TNFα release in macrophages, indicating potential use in managing inflammatory diseases.

Antimicrobial Activity

N-(1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3,4,5-trimethoxybenzamide has shown promising antimicrobial properties. Studies on related thiazole-pyrazole derivatives have indicated effectiveness against various pathogens.

CompoundActivityMIC (μg/mL)
10aE. coli62.5
10bS. aureus31.25
10cP. mirabilis125

The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways.

Anticancer Potential

The compound's structural components may contribute to anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest.

  • Mechanism : Inhibition of specific kinases involved in tumor growth.
  • Case Study : Research has shown that pyrazole derivatives can significantly inhibit cancer cell proliferation in vitro.

Case Studies and Research Findings

Recent studies have synthesized various derivatives based on the core structure of this compound, evaluating their biological activities:

  • Study on Antimicrobial Efficacy :
    • A series of thiazole-pyrazole derivatives were screened against common pathogens (E. coli, S. aureus).
    • Findings indicated that specific substitutions on the pyrazole ring significantly enhanced antimicrobial potency compared to unsubstituted analogs.
  • Evaluation of Anti-inflammatory Effects :
    • In vitro assays demonstrated that compounds similar to this target exhibited significant inhibition of TNFα release in macrophages.
    • This suggests a role in managing inflammatory diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Thiazole Derivatives

  • Compound 4 (4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole):
    • Differs in the thiazole substituent (4-chlorophenyl vs. 4-fluorophenyl in the target compound).
    • Crystal structure: Triclinic, P 1̄ symmetry, with two independent molecules in the asymmetric unit. The chloro substituent may reduce metabolic stability compared to fluorine .
  • Compound 5 (4-(4-fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole):
    • Shares the 4-fluorophenyl thiazole group but includes a triazole-modified pyrazole.
    • Retains isostructural crystallinity with Compound 4, highlighting the minimal impact of halogen substitution on packing .

Benzamide-Modified Analogs

  • N-[1-(4-aminophenyl)-3-methyl-1H-pyrazol-5-yl]acetamide (): Replaces the trimethoxybenzamide with an acetamide group, reducing steric bulk and electron-donating effects.
  • N'-(4-fluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide ():
    • Substitutes the benzamide with a carbohydrazide, altering hydrogen-bonding capacity and solubility .

Pyrazole Core Variations

  • 1-(1-Morpholino-1-(thiophen-2-yl)propan-2-yl)-3-phenylthiourea (): Features a morpholino-thiophene hybrid instead of the thiazole-pyrazole system. The thiourea group introduces distinct electronic properties compared to the target’s benzamide .

Structural and Crystallographic Insights

Table 1. Key Structural Comparisons

Compound Thiazole Substituent Pyrazole Substituent Benzamide Group Crystal System Reference
Target Compound 4-(4-fluorophenyl) 3-methyl 3,4,5-trimethoxy Not reported N/A
Compound 4 4-(4-chlorophenyl) Triazolyl-4-fluorophenyl Absent Triclinic, P 1̄
Compound 5 4-(4-fluorophenyl) Triazolyl-4-fluorophenyl Absent Triclinic, P 1̄
N-[1-(4-aminophenyl)-3-methyl-1H-pyrazol-5-yl]acetamide Absent 4-aminophenyl Acetamide Not reported

Key Observations:

  • Halogen Effects : Fluorine in the target compound likely enhances metabolic stability and electronegativity compared to chlorine in Compound 4 .
  • Conformational Flexibility : Compounds 4 and 5 exhibit planar conformations except for one fluorophenyl group, suggesting similar rigidity to the target compound .

Q & A

Q. What are the key synthetic strategies for constructing the pyrazole-thiazole core in this compound?

The pyrazole-thiazole scaffold can be synthesized via cyclocondensation of thiosemicarbazides or through nucleophilic substitution reactions. For example, thiazole rings are often formed by reacting α-halo ketones with thioureas or thioamides under basic conditions (e.g., K₂CO₃ in DMF) . Pyrazole cores are typically generated via cyclization of hydrazines with β-diketones or via 1,3-dipolar cycloaddition. The 4-fluorophenyl group can be introduced using 4-fluorobenzoyl chloride or via Suzuki coupling .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

Key techniques include:

  • NMR (¹H/¹³C) to confirm regiochemistry of substituents, particularly distinguishing between thiazole C-2 and C-4 positions.
  • X-ray crystallography (using SHELXL for refinement) to resolve absolute stereochemistry and intermolecular interactions .
  • Mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns.
  • IR spectroscopy to identify functional groups like amide C=O stretches (~1650–1700 cm⁻¹) .

Q. What solvent systems and reaction conditions optimize yield in its synthesis?

Polar aprotic solvents like DMF or acetonitrile are preferred for nucleophilic substitutions (e.g., thiazole formation), often under reflux (80–120°C). Base catalysts like K₂CO₃ or Et₃N are used to deprotonate intermediates. For example, reports 70–80% yields using K₂CO₃ in DMF at room temperature for similar heterocycles. Microwave-assisted synthesis may reduce reaction times for cyclization steps .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., disorder, twinning) be resolved during structure refinement?

SHELXL’s TWIN and BASF commands allow refinement of twinned data, while PART and SUMP address disordered regions. For high thermal motion, constraints (e.g., DFIX, SIMU) stabilize refinement. Validation tools like Coot and PLATON should cross-check hydrogen bonding and van der Waals interactions . A case study in achieved an R factor of 0.056 using these methods.

Q. What strategies are effective for designing structure-activity relationship (SAR) studies targeting biological activity?

  • Fluorine substitution : Replace the 4-fluorophenyl group with Cl, CF₃, or H to assess electronic effects on receptor binding .
  • Methoxy variations : Modify 3,4,5-trimethoxybenzamide to test steric and hydrogen-bonding contributions (e.g., replace OMe with OH or smaller alkyl groups) .
  • Bioisosteric replacements : Substitute the thiazole ring with 1,2,4-triazole or oxadiazole to evaluate heterocycle specificity .

Q. How can computational tools like Multiwfn analyze electronic properties to predict reactivity?

Multiwfn calculates electrostatic potential (ESP) maps to identify nucleophilic/electrophilic sites (e.g., the amide carbonyl as an electrophilic hotspot). Electron localization function (ELF) analysis reveals π-conjugation in the thiazole-pyrazole system. For tautomerism studies (e.g., thione ↔ thiol), Gibbs free energy differences can be computed using DFT (B3LYP/6-311+G**) .

Q. What experimental approaches validate tautomeric equilibria in solution versus solid state?

  • Solid-state : Use X-ray crystallography to identify dominant tautomers (e.g., thione form stabilized by N–H···S hydrogen bonds) .
  • Solution NMR : Compare ¹H shifts in DMSO-d₆ vs. CDCl₃; thiol tautomers show downfield SH peaks (~3–4 ppm), while thiones lack these .
  • UV-Vis spectroscopy : Monitor λmax shifts in solvents of varying polarity to infer tautomer populations.

Methodological Notes

  • Synthesis : Prioritize regioselective steps (e.g., protecting groups for pyrazole N-1) to avoid isomer contamination .
  • Crystallography : Use SHELXD for phase problem solutions in twinned crystals .
  • SAR : Combine in vitro assays (e.g., enzyme inhibition) with docking studies (AutoDock Vina) to correlate activity with substituent effects .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3,4,5-trimethoxybenzamide
Reactant of Route 2
Reactant of Route 2
N-(1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3,4,5-trimethoxybenzamide

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